5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 612541-19-2 . It has a molecular weight of 303.54 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrClFO3S/c1-13-7-5 (10)2-4 (8)3-6 (7)14 (9,11)12/h2-3H,1H3
. This indicates that the compound has a benzene ring with bromo, fluoro, methoxy, and sulfonyl chloride substituents.
Scientific Research Applications
Synthesis and Structure Analysis
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is utilized in the synthesis of complex organic compounds. For instance, it has been involved in the formation of anticancer compounds such as 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione. This compound exhibited anticarcinogenic activity against certain cancer cell lines, highlighting its potential in cancer therapy (Miao et al., 2010).
Chemical Synthesis and Reactivity
The compound serves as a critical intermediate in various synthetic pathways. For example, it is used in the efficient synthesis of carboxylic acid moieties for dopamine and serotonin receptors antagonists, showcasing its relevance in the synthesis of therapeutic agents targeting neurological pathways (Hirokawa et al., 2000). Additionally, it is a part of the synthesis process for important pharmacological fragments like 5-(ethylsulfonyl)-2-methoxyaniline, which is a precursor for various protein-kinase inhibitors and enzyme modulators (Murár et al., 2013).
Photodynamic Therapy and Cancer Treatment
Compounds derived from this compound have shown potential in photodynamic therapy, a treatment method that uses light-sensitive compounds to target and kill cancer cells. For instance, zinc phthalocyanine derivatives synthesized from this compound have been found to possess high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Sensor Development
The compound has also been used in the development of sensors for detecting heavy metal ions like Co2+ ions. This application is crucial for environmental monitoring and healthcare, as it helps in the detection of toxic pollutants (Sheikh et al., 2016).
Safety and Hazards
The compound is not intended for human or veterinary use. It is for research use only. The compound has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-7-5(10)2-4(8)3-6(7)14(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVEQVUSUDIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679112 | |
Record name | 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612541-19-2 | |
Record name | 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.